molecular formula C15H19BO4 B2685946 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one CAS No. 2484920-14-9

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one

Cat. No.: B2685946
CAS No.: 2484920-14-9
M. Wt: 274.12
InChI Key: RGTGWPZRWOIMTE-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is a chemical compound that features a chroman-2-one core structure with a boronic ester group attached

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are generally used in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The compound’s boronic ester group is particularly suited for this process due to its stability .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The compound’s interaction with its targets can lead to the formation of new carbon-carbon bonds, a key step in many organic synthesis reactions .

Pharmacokinetics

Boronic esters, such as this compound, are generally considered to have good stability and reactivity, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, which can have various effects depending on the specific compounds produced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reagents, the pH of the environment, and the temperature . Boronic esters, such as this compound, are generally considered to have good stability under a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one typically involves the reaction of chroman-2-one with a boronic ester precursor. One common method is the palladium-catalyzed borylation of chroman-2-one using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Chroman derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester with a different core structure.

    1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A compound with multiple boronic ester groups.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is unique due to its combination of a chroman-2-one core and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h6-7,9H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTGWPZRWOIMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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